1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol
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Overview
Description
1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol is an organic compound characterized by the presence of a cyclopropyl group and a difluorophenyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol can be synthesized through several methods. One common approach involves the reduction of 3,5-difluorophenylacetic acid using sodium borohydride in methanol, followed by cyclopropanation . Another method includes the use of Dess-Martin periodinane in dichloromethane to oxidize the intermediate alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromic acid.
Reduction: The compound can be reduced to its corresponding hydrocarbon using reducing agents.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, Dess-Martin periodinane.
Reducing Agents: Sodium borohydride.
Solvents: Methanol, dichloromethane.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the hydrocarbon.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets and pathways. For instance, it may induce apoptosis in cancer cells by activating caspase-3 and producing cleaved products of PARP . The compound’s fluorinated phenyl ring and cyclopropyl group contribute to its unique interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol is unique due to the presence of both a cyclopropyl group and a difluorophenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
1-cyclopropyl-1-(3,5-difluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-11(14,7-2-3-7)8-4-9(12)6-10(13)5-8/h4-7,14H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRGCFGBWMWXFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC(=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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